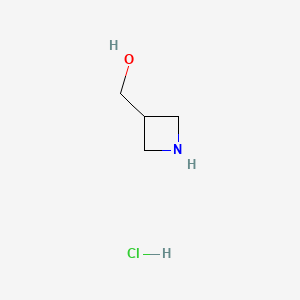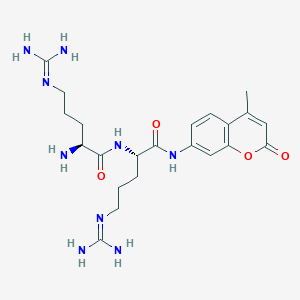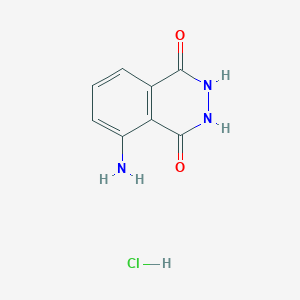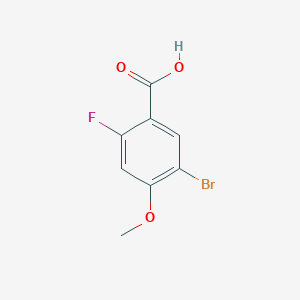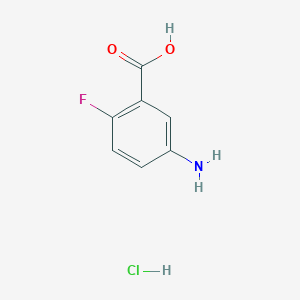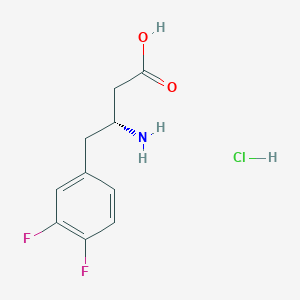
8-ブロモ-6-クロロ-9H-プリン
説明
8-Bromo-6-chloro-9H-purine is a purine derivative that has been studied for its potential as a therapeutic agent for a variety of diseases. It has a unique structure that can be used to target specific biochemical and physiological processes within the body.
科学的研究の応用
抗がん研究
8-ブロモ-6-クロロ-9H-プリンは、新規抗がん剤の合成における主要な化合物として特定されています . その構造により、がん細胞株に対して強力な活性を示すプリンおよびピリミジン誘導体に組み込むことができます。この化合物は、特定の受容体タンパク質を標的とする分子に組み込まれる能力があり、ナノモルIC50値を示す強力な薬物の設計において価値があります。
生化学的研究
生化学では、8-ブロモ-6-クロロ-9H-プリンは、さまざまな生化学化合物を合成するためのビルディングブロックとして役立ちます . そのブロモおよびクロロ置換基は、追加の官能基を導入するために使用できる反応性部位であり、ヌクレオチド類似体と酵素の相互作用の研究に役立ちます。
分子生物学への応用
この化合物は、そのプリン塩基類似体特性により、DNAおよびRNA構造の研究に分子生物学で利用されます. これは、遺伝子研究と創薬に不可欠な核酸の結合親和性と構造的コンフォメーションの理解に役立ちます。
薬理学的役割
薬理学的に、8-ブロモ-6-クロロ-9H-プリンは、プリン作動性受容体を調節する薬物の開発に関与しています . これらの受容体は、さまざまな生理学的プロセスに関与しており、それらを標的にすることで、神経変性、炎症、血栓症などの病気の治療につながる可能性があります。
医薬品化学
医薬品化学では、この化合物は、さまざまな生物学的活性を示す薬物の合成における前駆体です . その改変により、潜在的な治療効果を持つ分子の作成につながり、新規薬物の開発に貢献します。
化学合成
8-ブロモ-6-クロロ-9H-プリンは、化学合成における汎用性の高い中間体です . これは、複雑な分子を作成するために製薬業界で不可欠なさまざまな複素環式化合物を調製するために使用されます。
分析化学
分析化学者は、8-ブロモ-6-クロロ-9H-プリンをクロマトグラフィーおよび分光法における標準または参照化合物として使用します . その明確に定義された構造と特性により、分析手順における方法の開発と検証に適しています。
環境科学
8-ブロモ-6-クロロ-9H-プリンとその誘導体の環境への影響は、生態系におけるその挙動と分解を理解するために研究されています. この研究は、農業および産業におけるこれらの化合物の使用に関連する潜在的な環境リスクを評価するために不可欠です。
作用機序
Target of Action
8-Bromo-6-chloro-9H-purine is a derivative of purine, a heterocyclic compound . Purine derivatives have been found to have potential in targeting various cancers . .
Mode of Action
Purine derivatives are known to interact with targeted receptor proteins, leading to enhanced anticancer activities .
Biochemical Pathways
Purine derivatives are known to affect various biochemical pathways related to cancer .
Result of Action
Purine derivatives have shown significantly enhanced anticancer activities .
生化学分析
Biochemical Properties
8-Bromo-6-chloro-9H-purine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been shown to interact with purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway . The interaction between 8-bromo-6-chloro-9H-purine and purine nucleoside phosphorylase results in the inhibition of the enzyme’s activity, thereby affecting the overall purine metabolism.
Cellular Effects
The effects of 8-bromo-6-chloro-9H-purine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 8-bromo-6-chloro-9H-purine can induce apoptosis in cancer cells by activating the p53 signaling pathway . Additionally, it has been observed to inhibit the proliferation of various cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 8-bromo-6-chloro-9H-purine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of 8-bromo-6-chloro-9H-purine to purine nucleoside phosphorylase results in the inhibition of the enzyme’s activity . This inhibition disrupts the purine salvage pathway, leading to alterations in cellular purine levels and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-bromo-6-chloro-9H-purine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-bromo-6-chloro-9H-purine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in reduced efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 8-bromo-6-chloro-9H-purine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, particularly in cancer treatment . At high doses, 8-bromo-6-chloro-9H-purine can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential toxic effects.
Metabolic Pathways
8-Bromo-6-chloro-9H-purine is involved in several metabolic pathways, including the purine salvage pathway. This compound interacts with enzymes such as purine nucleoside phosphorylase, affecting the overall metabolic flux and metabolite levels . The inhibition of purine nucleoside phosphorylase by 8-bromo-6-chloro-9H-purine leads to the accumulation of purine nucleotides, which can have downstream effects on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 8-bromo-6-chloro-9H-purine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with nucleoside transporters, facilitating its uptake into cells . Once inside the cell, 8-bromo-6-chloro-9H-purine can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 8-bromo-6-chloro-9H-purine is an important factor that determines its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus of cells . The presence of 8-bromo-6-chloro-9H-purine in the nucleus suggests that it may play a role in regulating gene expression and other nuclear processes . Additionally, post-translational modifications and targeting signals may influence the subcellular localization of 8-bromo-6-chloro-9H-purine, directing it to specific compartments or organelles .
特性
IUPAC Name |
8-bromo-6-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMGUMAFDFJHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647983 | |
| Record name | 8-Bromo-6-chloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914220-07-8 | |
| Record name | 8-Bromo-6-chloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









